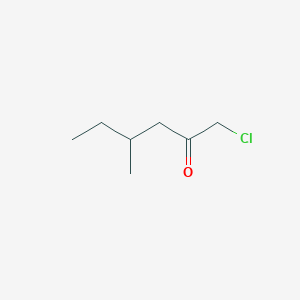

1-Chloro-4-methylhexan-2-one

Description

1-Chloro-4-methylhexan-2-one is a halogenated aliphatic ketone featuring a chlorine atom at position 1 and a methyl group at position 4 of a six-carbon chain. Its molecular formula is C₇H₁₁ClO, with a molecular weight of 146.61 g/mol. Structurally, the ketone group at position 2 introduces polarity, while the chlorine and methyl substituents influence its reactivity and physical properties. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7H13ClO |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

1-chloro-4-methylhexan-2-one |

InChI |

InChI=1S/C7H13ClO/c1-3-6(2)4-7(9)5-8/h6H,3-5H2,1-2H3 |

InChI Key |

ZDTXTFYNBLDNOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:

4-methylhexan-2-one+Cl2→1-Chloro-4-methylhexan-2-one+HCl

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-methylhexan-2-one may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial processes often prioritize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or alkoxides (RO(^-)).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Often carried out in aqueous or mixed solvent systems to facilitate the reaction.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.

Reduction: The primary product is 1-chloro-4-methylhexan-2-ol.

Oxidation: The major product is 1-chloro-4-methylhexanoic acid.

Scientific Research Applications

1-Chloro-4-methylhexan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Material Science: Utilized in the preparation of specialty polymers and resins.

Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylhexan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the leaving ability of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, while oxidation reactions transform the carbonyl group into a carboxylic acid.

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 1-Chloro-4-methylhexan-2-one | 146.61 | ~180–190* | Low | ~1.8 |

| 4-Chlorohexan-2-one | 134.60 | 175–177 | Moderate | 1.2 |

| 4-Methylhexan-2-one | 114.19 | 151–153 | Low | 1.5 |

| 1-Chlorohexan-2-one | 136.60 | ~170–175* | Low | 1.7 |

Key Observations :

- The methyl group in 1-Chloro-4-methylhexan-2-one increases steric hindrance compared to 4-Chlorohexan-2-one, reducing solubility and slightly elevating boiling point.

- The chlorine atom at position 1 enhances electrophilicity at the adjacent carbonyl group, making it more reactive toward nucleophiles than 4-Methylhexan-2-one.

Nucleophilic Substitution

The chlorine in 1-Chloro-4-methylhexan-2-one undergoes substitution reactions more readily than in 4-Chlorohexan-2-one due to proximity to the electron-withdrawing ketone group. For example, in SN₂ reactions, the α-chloro ketone structure facilitates attack by nucleophiles like hydroxide or amines, yielding secondary alcohols or amines.

Oxidation and Reduction

Unlike 4-Methylhexan-2-one, which is resistant to oxidation, 1-Chloro-4-methylhexan-2-one can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄).

Biological Activity

1-Chloro-4-methylhexan-2-one, a halogenated ketone, has attracted attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Chloro-4-methylhexan-2-one has the molecular formula . Its structure features a chlorine atom attached to the carbon chain, which significantly influences its reactivity and biological interactions.

Key Structural Features:

- Chlorine Substitution: The presence of chlorine enhances electrophilic characteristics.

- Ketone Functional Group: The carbonyl group (C=O) is crucial for various biological interactions.

Biological Activity

Research has indicated that 1-Chloro-4-methylhexan-2-one exhibits several biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties.

Antimicrobial Activity

Studies have demonstrated that similar halogenated compounds possess antimicrobial properties. For instance, compounds with chlorine substitutions often show enhanced activity against various bacterial strains.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloro-4-methylhexan-2-one | Chlorine atom on hexane backbone | Antimicrobial effects |

| 1-Amino-2-bromohexane | Bromine instead of chlorine | Antimicrobial properties |

| 2-Amino-3-chloropentane | Shorter carbon chain | Cytotoxic effects |

Cytotoxic Effects

In vitro studies have suggested that 1-Chloro-4-methylhexan-2-one may induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes through interaction with key biomolecules.

The biological activity of 1-Chloro-4-methylhexan-2-one can be attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzymatic activity and affect signal transduction pathways within cells.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to receptors, altering their function and leading to various physiological effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of halogenated ketones found that 1-Chloro-4-methylhexan-2-one exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent antimicrobial properties.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines, 1-Chloro-4-methylhexan-2-one demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.